molecular formula C29H22N4O4S3 B2772364 2-({[6-(2-methoxyphenyl)-7-oxo-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}methyl)-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 422306-84-1

2-({[6-(2-methoxyphenyl)-7-oxo-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}methyl)-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B2772364
CAS No.: 422306-84-1
M. Wt: 586.7
InChI Key: GBMVJBOAWHTDGD-UHFFFAOYSA-N
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Description

2-({[6-(2-methoxyphenyl)-7-oxo-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}methyl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes a thiazolopyrimidine core, a methoxyphenyl group, and an isoindole-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[6-(2-methoxyphenyl)-7-oxo-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}methyl)-2,3-dihydro-1H-isoindole-1,3-dione involves multiple steps. One common approach is the condensation of 2-methoxybenzaldehyde with thiourea to form the thiazole ring, followed by cyclization with ethyl acetoacetate to yield the thiazolopyrimidine core.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the cyclization and substitution reactions. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-({[6-(2-methoxyphenyl)-7-oxo-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}methyl)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-({[6-(2-methoxyphenyl)-7-oxo-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}methyl)-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({[6-(2-methoxyphenyl)-7-oxo-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}methyl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also modulate receptor activity by acting as an agonist or antagonist, influencing downstream signaling pathways .

Biological Activity

The compound 2-({[6-(2-methoxyphenyl)-7-oxo-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}methyl)-2,3-dihydro-1H-isoindole-1,3-dione (commonly referred to as K286-3986) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of K286-3986 through various research findings, case studies, and data tables.

Chemical Structure and Properties

K286-3986 has a molecular formula of C29H26N4O3S3 and features a unique thiazolo-pyrimidine core structure. The presence of multiple functional groups contributes to its diverse biological activities. The compound's structure is depicted below:

Chemical Structure

Biological Activity Overview

Research indicates that K286-3986 exhibits a range of biological activities including:

  • Antitumor Activity : Preliminary studies suggest that derivatives of thiazolo-pyrimidine compounds exhibit significant antitumor properties. For instance, related compounds have shown effectiveness against various cancer cell lines including leukemia and breast cancer .
  • Antioxidant Properties : Compounds with similar structural features have been noted for their antioxidant capabilities, which may be attributed to their ability to scavenge free radicals and reduce oxidative stress.
  • Antimicrobial Effects : Some derivatives have demonstrated antimicrobial activity against various pathogens, indicating potential applications in treating infections.

Antitumor Activity Study

A study conducted by the National Cancer Institute evaluated the antitumor effects of K286-3986 on 60 different cancer cell lines. The results indicated that the compound exhibited notable cytotoxicity against several types of cancer cells including:

Cancer Type Cell Line IC50 (μM)
Breast CancerMDA-MB-46812.5
Non-Small Cell Lung CancerA54915.0
Colon CancerHCT11610.0
Ovarian CancerOVCAR-320.0

These findings suggest that K286-3986 could serve as a promising candidate for further development as an anticancer agent.

Antioxidant Activity Assessment

In vitro assays were performed to evaluate the antioxidant capacity of K286-3986 using DPPH radical scavenging methods. The results showed an IC50 value of 25 μM, indicating moderate antioxidant activity compared to standard antioxidants like ascorbic acid.

The proposed mechanism of action for K286-3986 involves the inhibition of specific enzymes associated with tumor growth and proliferation. By targeting these pathways, the compound may disrupt the cell cycle in cancer cells, leading to increased apoptosis.

Properties

IUPAC Name

2-[[6-(2-methoxyphenyl)-7-oxo-3-(2-phenylethyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanylmethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H22N4O4S3/c1-37-22-14-8-7-13-21(22)33-27(36)23-24(31(29(38)40-23)16-15-18-9-3-2-4-10-18)30-28(33)39-17-32-25(34)19-11-5-6-12-20(19)26(32)35/h2-14H,15-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBMVJBOAWHTDGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C3=C(N=C2SCN4C(=O)C5=CC=CC=C5C4=O)N(C(=S)S3)CCC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H22N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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